Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by esterification . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is often competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate can be compared with other triazolothiadiazole derivatives:
Properties
Molecular Formula |
C13H12N4O3S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C13H12N4O3S/c1-2-19-12(18)11-16-17-10(14-15-13(17)21-11)8-20-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
FOXRYVSNFBWFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)COC3=CC=CC=C3 |
Origin of Product |
United States |
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